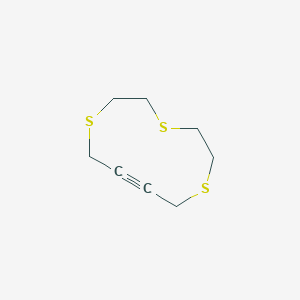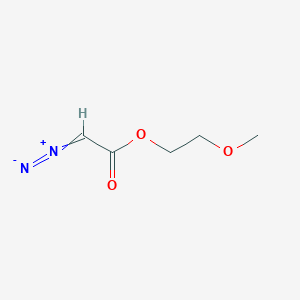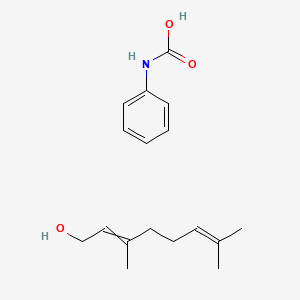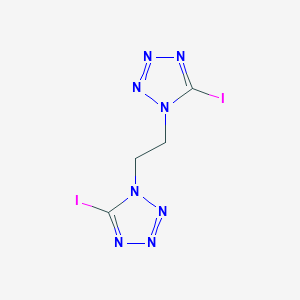![molecular formula C36H46O2S2 B14283855 4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol) CAS No. 121846-89-7](/img/structure/B14283855.png)
4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is a sterically hindered bisphenol antioxidant, which means it has bulky groups around the phenol groups that prevent it from easily reacting with other substances. This compound is particularly effective in stabilizing polymers and preventing their degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) typically involves the oxidative coupling of 2,6-di-tert-butylphenol with 2,2’-bithiophene. This reaction is usually carried out in the presence of an oxidizing agent such as oxygen or a peroxide, and a base such as sodium hydroxide. The reaction conditions often include elevated temperatures and the use of a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidative coupling reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to its original phenol form.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.
Reduction: Reducing agents like zinc in the presence of a solvent such as toluene and n-butanol are used.
Major Products
Applications De Recherche Scientifique
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in the stabilization of polymers like polypropylene and isoprene rubber.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical applications.
Mécanisme D'action
The antioxidant mechanism of 4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) involves the donation of hydrogen atoms from the phenol groups to free radicals, thereby neutralizing them. This process prevents the free radicals from causing oxidative damage to the polymers or other materials. The compound can also form stable quinone structures that can be reduced back to the phenol form, allowing for a cyclic antioxidant process .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: A simpler antioxidant used in similar applications.
Butylated hydroxytoluene (BHT): Another widely used antioxidant with similar properties.
Irganox 1098: A more complex antioxidant used in high-performance applications.
Uniqueness
4,4’-([2,2’-Bithiophene]-5,5’-diyl)bis(2,6-di-tert-butylphenol) is unique due to its sterically hindered structure, which provides enhanced stability and effectiveness as an antioxidant. Its ability to undergo a cyclic antioxidant process makes it particularly valuable in applications where long-term stability is required .
Propriétés
Numéro CAS |
121846-89-7 |
|---|---|
Formule moléculaire |
C36H46O2S2 |
Poids moléculaire |
574.9 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[5-[5-(3,5-ditert-butyl-4-hydroxyphenyl)thiophen-2-yl]thiophen-2-yl]phenol |
InChI |
InChI=1S/C36H46O2S2/c1-33(2,3)23-17-21(18-24(31(23)37)34(4,5)6)27-13-15-29(39-27)30-16-14-28(40-30)22-19-25(35(7,8)9)32(38)26(20-22)36(10,11)12/h13-20,37-38H,1-12H3 |
Clé InChI |
VLESHRDORBMYNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(S2)C3=CC=C(S3)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)





![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)



![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)

![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
